molecular formula C13H11IN2O2 B2816365 benzyl N-(5-iodopyridin-2-yl)carbamate CAS No. 1208083-10-6

benzyl N-(5-iodopyridin-2-yl)carbamate

Cat. No.: B2816365
CAS No.: 1208083-10-6
M. Wt: 354.147
InChI Key: CCXAKDLRZNVQIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

benzyl N-(5-iodopyridin-2-yl)carbamate is a chemical compound with the molecular formula C13H11IN2O2 It is a derivative of carbamate, featuring a benzyl group attached to a 5-iodopyridin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(5-iodopyridin-2-yl)carbamate typically involves the reaction of 5-iodopyridin-2-amine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

benzyl N-(5-iodopyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions may produce oxidized forms of the compound .

Scientific Research Applications

benzyl N-(5-iodopyridin-2-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzyl N-(5-iodopyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl carbamate moiety can act as a protecting group for amines, allowing selective reactions to occur at other functional groups. Additionally, the iodine atom in the pyridine ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (5-bromopyridin-2-yl)carbamate
  • Benzyl (5-chloropyridin-2-yl)carbamate
  • Benzyl (5-fluoropyridin-2-yl)carbamate

Uniqueness

benzyl N-(5-iodopyridin-2-yl)carbamate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Properties

IUPAC Name

benzyl N-(5-iodopyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O2/c14-11-6-7-12(15-8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXAKDLRZNVQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.